Cas no 917896-29-8 (3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one)
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 4(3H)-Pyrimidinone, 6-chloro-5-iodo-2-methyl-3-(phenylmethyl)-
- 3-benzyl-6-chloro-5-iodo-2-methylpyrimidin-4-one
- 917896-29-8
- 3-benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3h)-one
- DTXSID30731890
- SCHEMBL3115397
- A1-06090
- 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one
-
- MDL: MFCD30554373
- Inchi: 1S/C12H10ClIN2O/c1-8-15-11(13)10(14)12(17)16(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
- InChI Key: RAEDKGZITJNABL-UHFFFAOYSA-N
- SMILES: IC1=C(N=C(C)N(C1=O)CC1C=CC=CC=1)Cl
Computed Properties
- Exact Mass: 359.95264g/mol
- Monoisotopic Mass: 359.95264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 32.7Ų
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B182205-125mg |
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one |
917896-29-8 | 125mg |
$ 565.00 | 2022-06-07 | ||
| TRC | B182205-250mg |
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one |
917896-29-8 | 250mg |
$ 940.00 | 2022-06-07 | ||
| Matrix Scientific | 178967-1g |
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one, 95% |
917896-29-8 | 95% | 1g |
$1238.00 | 2023-09-06 | |
| Matrix Scientific | 178967-2.500g |
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one, 95% |
917896-29-8 | 95% | 2.500g |
$1816.00 | 2023-09-06 | |
| eNovation Chemicals LLC | D618561-2.5g |
3-benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one |
917896-29-8 | 95% | 2.5g |
$1180 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748994-250mg |
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3h)-one |
917896-29-8 | 98% | 250mg |
¥7046.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748994-1g |
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3h)-one |
917896-29-8 | 98% | 1g |
¥16735.00 | 2024-04-25 | |
| eNovation Chemicals LLC | D618561-2.5g |
3-benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one |
917896-29-8 | 95% | 2.5g |
$1180 | 2024-08-03 |
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one
Professional Introduction to Compound with CAS No. 917896-29-8 and Product Name: 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one
3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one (CAS No. 917896-29-8) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, which is a fundamental structural motif in numerous biologically active molecules, including antiviral, anticancer, and antimicrobial agents. The presence of multiple substituents such as benzyl, chloro, and iodo groups on the pyrimidine ring endows it with unique chemical properties that make it an attractive scaffold for drug discovery and development.
The benzyl group at the 3-position of the pyrimidine ring contributes to the compound's solubility and stability, while the chloro and iodo substituents at the 6- and 5-positions, respectively, provide reactive sites for further functionalization. These reactive sites are particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the synthesis of complex organic molecules. The methyl group at the 2-position further enhances the compound's reactivity and influences its electronic properties, making it a promising candidate for various chemical transformations.
In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives with enhanced pharmacological properties. One of the most compelling areas of investigation has been the exploration of pyrimidine-based compounds as inhibitors of kinases and other enzymes involved in cancer progression. The structural features of 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one make it an ideal candidate for designing kinase inhibitors due to its ability to mimic natural substrates and interfere with enzyme activity.
Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against various kinases, including those overexpressed in resistant tumor cells. For instance, modifications at the benzyl and chloro positions have been shown to enhance binding affinity to target enzymes while minimizing off-target effects. Additionally, the iodo substituent can be readily replaced with other functional groups through metal-catalyzed coupling reactions, allowing for fine-tuning of pharmacokinetic properties such as bioavailability and metabolic stability.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development due to their diverse biological activities and favorable pharmacokinetic profiles. Pyrimidine derivatives, in particular, have been extensively studied for their potential applications in treating a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The unique structural features of 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one, such as its aromaticity and electron-rich nature, contribute to its ability to interact with biological targets in a highly specific manner.
Advances in synthetic methodologies have further facilitated the exploration of this compound's potential. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled rapid production of complex derivatives under mild conditions, reducing costs and improving yields. These innovations have opened up new avenues for medicinal chemists to explore novel analogs with optimized properties.
The therapeutic potential of 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one has also been investigated in preclinical models. Initial studies suggest that certain derivatives exhibit significant antitumor activity by inhibiting key signaling pathways involved in cell proliferation and survival. Moreover, preliminary pharmacokinetic studies indicate that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable for further development into clinical candidates.
The role of computational chemistry in drug discovery has played a crucial role in understanding the structure-property relationships of this compound. Molecular modeling techniques have been employed to predict binding affinities and identify optimal conformations for interaction with biological targets. These insights have guided synthetic efforts toward designing more potent and selective inhibitors.
Future research directions may focus on exploring additional modifications to enhance the therapeutic efficacy and safety profile of 3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one derivatives. For example, incorporating fluorine atoms or other halogenated groups could improve metabolic stability while maintaining high binding affinity. Additionally, exploring prodrug strategies might enhance bioavailability and reduce toxicity.
In conclusion,3-Benzyl-6-chloro-5-iodo-2-methylpyrimidin-4(3H)-one (CAS No. 917896-29-8) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to design next-generation drugs targeting various diseases. As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in pharmaceutical innovation.
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